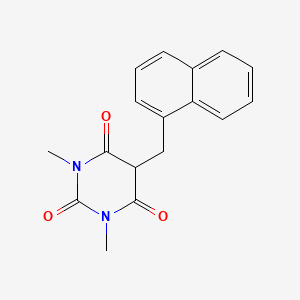![molecular formula C16H25NO3 B5120890 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine derivative that has been synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine binds to the sigma-1 receptor, which leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has also been shown to activate the unfolded protein response, which is a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine can modulate calcium signaling and ion channel activity in neuronal cells. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In vivo studies have shown that 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various cellular processes and neurological disorders. However, one of the limitations of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is its potential toxicity. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to induce cell death in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. One area of future research is the development of new compounds that have a higher affinity for the sigma-1 receptor and fewer toxic effects. Another area of future research is the study of the role of the sigma-1 receptor in other cellular processes, including protein folding and degradation. Additionally, the potential therapeutic applications of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in various neurological disorders should be further explored.
Métodos De Síntesis
The synthesis of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine involves a multi-step process that starts with the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. The resulting product is then reacted with sodium hydride and 1-bromo-2-(2-chloroethoxy)ethane to form 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. The final product is purified through column chromatography to obtain 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in its pure form.
Aplicaciones Científicas De Investigación
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been studied for its potential applications in various scientific research areas. One of the main applications of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is in the field of neuroscience. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling. 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-6-5-7-16(14-15)20-13-12-19-11-10-17-8-3-2-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRXKABVHLATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472413 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)



![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)
![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)




![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)

